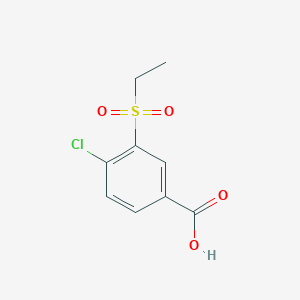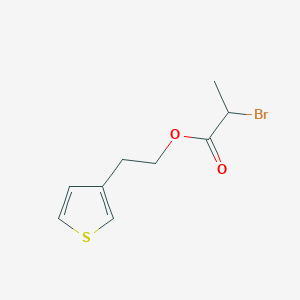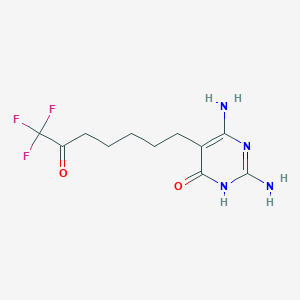
2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of amino groups at positions 2 and 6, a trifluoromethyl group at position 7, and a heptyl chain with a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the amino groups through nucleophilic substitution reactions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions. The heptyl chain with the ketone functional group can be attached through alkylation reactions followed by oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidinones.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diaminopyrimidin-4(1H)-one: Lacks the trifluoromethyl and heptyl groups.
5-(7,7,7-Trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one: Lacks the amino groups.
2,6-Diamino-5-(heptyl)pyrimidin-4(1H)-one: Lacks the trifluoromethyl group.
Uniqueness
The presence of both amino groups and the trifluoromethyl-heptyl chain in 2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one makes it unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
647831-32-1 |
|---|---|
Formule moléculaire |
C11H15F3N4O2 |
Poids moléculaire |
292.26 g/mol |
Nom IUPAC |
2,4-diamino-5-(7,7,7-trifluoro-6-oxoheptyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H15F3N4O2/c12-11(13,14)7(19)5-3-1-2-4-6-8(15)17-10(16)18-9(6)20/h1-5H2,(H5,15,16,17,18,20) |
Clé InChI |
BWGKKUOLMGGQLS-UHFFFAOYSA-N |
SMILES canonique |
C(CCC1=C(N=C(NC1=O)N)N)CCC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12605797.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605808.png)
![Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy-](/img/structure/B12605814.png)
![2-Pyrrolidinecarboxamide,N-[1,1'-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-,(2S)-](/img/structure/B12605818.png)
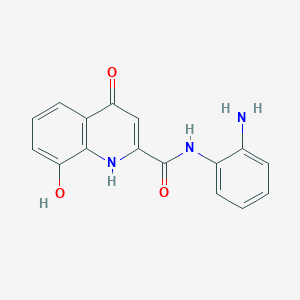

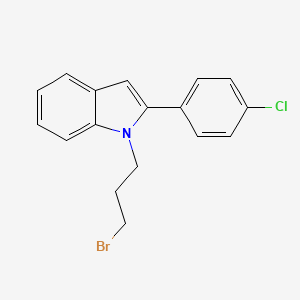
![[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12605857.png)
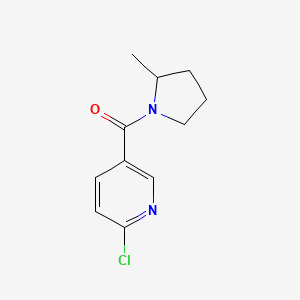
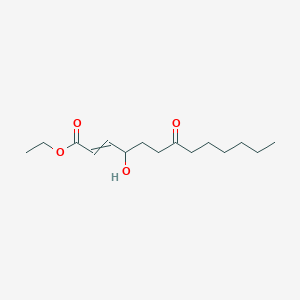
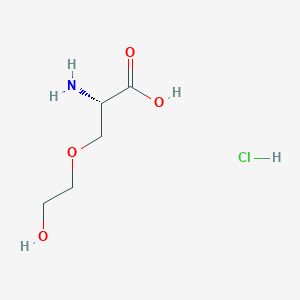
![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)
